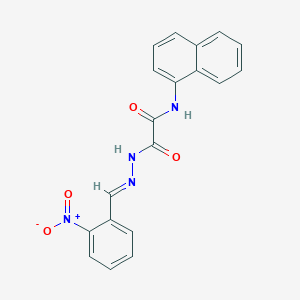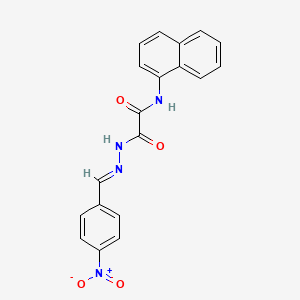![molecular formula C14H18BrN3O3 B3848283 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3848283.png)
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a brominated aromatic ring, and an oxoacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with an appropriate acylating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium acetate
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and aromatic ring allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
- 2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide stands out due to its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-9(2)7-16-13(19)14(20)18-17-8-10-6-11(15)4-5-12(10)21-3/h4-6,8-9H,7H2,1-3H3,(H,16,19)(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBLLIWYAEAPR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3848209.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B3848223.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide](/img/structure/B3848229.png)

![N'-[(E)-(3-bromophenyl)methylideneamino]-N-tert-butyloxamide](/img/structure/B3848237.png)
![N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848245.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3848250.png)
![N-(3-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B3848266.png)
![N-tert-butyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B3848276.png)
![N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide](/img/structure/B3848277.png)
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B3848287.png)
![N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B3848292.png)
